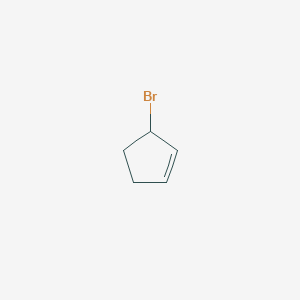

3-Bromocyclopentene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWYECAAVJTKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457856 | |

| Record name | 3-bromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36291-48-2 | |

| Record name | 3-bromocyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromocyclopentene

Multi-Step Preparative Routes

The synthesis of 3-bromocyclopentene is efficiently achieved through a well-established three-step sequence starting from cyclopentane (B165970). This methodology involves initial halogenation, followed by an elimination reaction to create a double bond, and concludes with a selective allylic bromination.

Synthesis from Cyclopentane

The conversion of cyclopentane to this compound is a foundational multi-step synthesis in organic chemistry, illustrating fundamental reaction types including free-radical substitution, elimination, and selective allylic halogenation. brainly.com

The initial step in this synthetic sequence is the halogenation of cyclopentane. brainly.com This is typically accomplished through a free-radical substitution reaction. Cyclopentane is treated with bromine (Br₂) in the presence of ultraviolet (UV) light (hv). brainly.combrainly.com The UV light initiates the reaction by causing homolytic cleavage of the bromine molecule into two bromine radicals. ucalgary.ca These highly reactive radicals then abstract a hydrogen atom from the cyclopentane ring, forming a cyclopentyl radical and hydrogen bromide (HBr). The cyclopentyl radical subsequently reacts with another molecule of Br₂ to yield bromocyclopentane (B41573) and a new bromine radical, which continues the chain reaction. ucalgary.ca

Reaction Summary: Halogenation

| Reactant | Reagent | Condition | Product |

|---|

With bromocyclopentane successfully synthesized, the next objective is to introduce a double bond into the five-membered ring, forming cyclopentene (B43876). This is achieved through a dehydrohalogenation reaction, which is a type of elimination reaction. brainly.combrainly.com The process involves treating bromocyclopentane with a strong base. brainly.com Common reagents for this step include potassium hydroxide (B78521) (KOH) dissolved in ethanol (B145695) or potassium tert-butoxide (KOC(CH₃)₃). brainly.combrainly.comaskfilo.com The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom. Simultaneously, the bromide ion departs, leading to the formation of a double bond. This reaction typically follows an E2 (bimolecular elimination) mechanism. brainly.com

Reaction Summary: Dehydrohalogenation

| Reactant | Reagent | Product |

|---|

The final step in the synthesis is the selective bromination of cyclopentene at the allylic position (the carbon atom adjacent to the double bond) to yield the target molecule, this compound. brainly.com For this transformation, N-Bromosuccinimide (NBS) is the reagent of choice. masterorganicchemistry.commasterorganicchemistry.com Using elemental bromine (Br₂) directly would likely result in the electrophilic addition of bromine across the double bond, forming 1,2-dibromocyclopentane. masterorganicchemistry.comquora.com NBS provides a low, constant concentration of bromine, which favors the radical substitution pathway at the allylic position over the ionic addition pathway. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Specific Reagent Systems and Conditions for Allylic Bromination

The success of allylic bromination hinges on the use of specific reagents and conditions that promote a free-radical chain reaction while suppressing competing ionic reactions. This selective reaction is often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.commasterorganicchemistry.com

The Wohl-Ziegler reaction is typically carried out by treating the alkene, in this case, cyclopentene, with N-Bromosuccinimide in a non-polar solvent like carbon tetrachloride (CCl₄), under initiation by light (hv) or a radical initiator such as a peroxide (ROOR). libretexts.orgorgosolver.comchadsprep.com

The reaction mechanism proceeds as follows:

Initiation : Light or a radical initiator causes the formation of a small number of bromine radicals. ucalgary.cachemistrysteps.com

Propagation Step 1 : A bromine radical abstracts an allylic hydrogen from cyclopentene. This is the rate-determining step and is favored because the resulting allylic radical is stabilized by resonance. ucalgary.calibretexts.org

Propagation Step 2 : The allylic radical then reacts with a molecule of Br₂ (present in low concentration) to form this compound and a new bromine radical, which continues the chain. ucalgary.camasterorganicchemistry.com

NBS serves as a source for the low concentration of Br₂ needed for the propagation step. It reacts with the HBr byproduct formed in the first propagation step to regenerate Br₂. brainly.comlibretexts.org This clever use of NBS maintains the necessary low bromine concentration to ensure that allylic substitution is the predominant reaction pathway. masterorganicchemistry.comlibretexts.org

Key Factors for Allylic Bromination with NBS

| Factor | Description |

|---|---|

| Reagent | N-Bromosuccinimide (NBS) provides a low, steady concentration of Br₂. masterorganicchemistry.com |

| Initiator | UV light (hv) or a radical initiator (e.g., peroxide) is required to start the radical chain reaction. orgosolver.comchadsprep.com |

| Solvent | A non-polar solvent such as carbon tetrachloride (CCl₄) is typically used. libretexts.org |

| Selectivity | The reaction selectively substitutes a hydrogen at the allylic position due to the stability of the intermediate allylic radical. ucalgary.calibretexts.org |

Mechanistic Aspects of Allylic Bromination

The primary method for synthesizing this compound is through the allylic bromination of cyclopentene. This reaction is a free-radical chain reaction that selectively substitutes a hydrogen atom at the allylic position—the carbon atom adjacent to the double bond. brainly.comchadsprep.com The reagent of choice for this transformation is N-bromosuccinimide (NBS). brainly.commasterorganicchemistry.com The use of NBS is crucial because it maintains a low concentration of elemental bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction, which suppresses the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com

The mechanism proceeds through three key stages: initiation, propagation, and termination. chadsprep.commasterorganicchemistry.com

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as peroxide (ROOR), or by the application of heat or UV light. chadsprep.com This generates a bromine radical from the trace amounts of HBr reacting with NBS or from the homolysis of the N-Br bond in NBS itself. chemistrysteps.com

Propagation: This stage consists of two main steps. First, a bromine radical abstracts an allylic hydrogen from cyclopentene. This is the rate-determining step and is favored because the allylic C-H bond (approx. 88 kcal/mol) is weaker than a vinylic C-H bond (approx. 111 kcal/mol). libretexts.org This abstraction forms a resonance-stabilized allylic radical and a molecule of HBr. chemistrysteps.comlibretexts.org In the second step, this allylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the this compound product and a new bromine radical, which continues the chain reaction. chadsprep.commasterorganicchemistry.comchemistrysteps.com

Termination: The chain reaction concludes when two radicals combine, or when the reactants are consumed. masterorganicchemistry.com

The stability of the intermediate allylic radical, which is delocalized over three carbon atoms, is a key driving force for the selectivity of this reaction. chemistrysteps.com

Enantioselective Synthesis of Chiral this compound Derivatives

Achieving stereochemical control is paramount when synthesizing chiral molecules for applications in pharmaceuticals and materials science. The synthesis of specific enantiomers or diastereomers of bromocyclopentene derivatives presents a significant synthetic challenge.

Asymmetric Synthetic Approaches

The development of catalytic asymmetric methods allows for the synthesis of enantioenriched chiral compounds. For cyclopentene systems, chiral phosphine (B1218219) catalysts have been employed in formal [3+2] cycloaddition reactions to generate highly functionalized cyclopentenes. nih.gov While not a direct bromination, these methods establish stereocenters on the cyclopentene ring which can then be further manipulated. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective intramolecular aldol (B89426) reaction of achiral compounds to produce α,α-disubstituted cyclopentenes containing a quaternary carbon stereocenter. nih.gov

In the context of allylic substitution, chiral palladium(II) catalysts have been used for the enantioselective synthesis of chiral allylic esters from allylic alcohols. organic-chemistry.org This involves an SN2′ substitution, demonstrating that chiral catalysts can effectively control the stereochemistry of reactions at the allylic position. Similarly, iridium-catalyzed asymmetric allylation has been used to form a C-N bond, which then allows for the transfer of chirality. rsc.org These approaches highlight the potential for developing a direct catalytic, asymmetric allylic bromination of cyclopentene.

| Catalyst Type | Reaction Type | Key Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Phosphines | [3+2] Cycloaddition | Creates functionalized cyclopentenes | Up to 92% nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular Aldol | Forms quaternary stereocenters | Up to -83% nih.gov |

| Palladium(II) Complexes | Allylic Esterification | Enantioselective SN2' substitution | 86-99% organic-chemistry.org |

| Iridium Complexes | Asymmetric Allylation | Central-to-axial chirality transfer | Good to excellent rsc.org |

Diastereoselective Control in Related Cyclopentene Systems

When a stereocenter already exists within a cyclopentene ring, it can influence the stereochemical outcome of subsequent reactions, a concept known as diastereoselective control. For example, in the aziridination of substituted cyclopentenes, the existing stereochemistry of the starting material can direct the diastereoselectivity of the reaction. acs.org It has been shown that by choosing different reaction conditions or reagents, one can control which diastereomer is formed. acs.org This principle can be applied to allylic bromination, where a pre-existing substituent on the cyclopentene ring would sterically hinder one face of the molecule, directing the bromine radical to attack from the less hindered face, thus favoring the formation of one diastereomer over the other.

Alternative Synthetic Pathways for Related Bromocyclopentenes

While allylic bromination is a common method, other strategies can be employed to synthesize bromocyclopentenes, often starting from dibrominated precursors.

Hydride Reduction Strategies

Hydride reduction offers a pathway to bromocyclopentenes from vicinal or geminal dibromocyclopentanes. The reaction involves the reductive elimination of a bromine atom. While specific examples for this compound are not prevalent in the provided context, the general principle involves treating a dibrominated alkane with a reducing agent. The choice of hydride source and reaction conditions would be critical to control the regioselectivity and prevent over-reduction to cyclopentane.

Dehydrobromination Processes

A well-established method for introducing a double bond into an alkyl halide is through a base-promoted dehydrobromination (elimination) reaction. To synthesize cyclopentene, which can then be a precursor for this compound, one can treat bromocyclopentane with a strong, sterically hindered base like potassium tert-butoxide to facilitate an E2 elimination. brainly.comchegg.com Similarly, starting from a 1,2-dibromocyclopentane, a single dehydrobromination event using a controlled amount of base could yield a bromocyclopentene. The use of a base to induce 1,2-elimination from bromocyclopropanes to form cyclopropenes has also been demonstrated, showcasing the utility of this approach in cyclic systems. thieme-connect.de

| Method | Starting Material | Reagent | Product | Mechanism |

|---|---|---|---|---|

| Hydride Reduction | Dibromocyclopentane | Hydride Source (e.g., LiAlH₄) | Bromocyclopentene | Reductive Elimination |

| Dehydrobromination | Bromocyclopentane | Strong Base (e.g., KOC(CH₃)₃) | Cyclopentene | E2 Elimination brainly.comchegg.com |

| Dehydrobromination | Dibromocyclopentane | Base | Bromocyclopentene | E2 Elimination |

Reactivity and Reaction Mechanisms of 3 Bromocyclopentene

Electrophilic and Nucleophilic Character

3-Bromocyclopentene possesses both electrophilic and nucleophilic characteristics, making it a versatile intermediate in organic synthesis. The presence of the double bond allows it to act as a nucleophile, participating in electrophilic addition reactions. The carbon-bromine bond, due to the electronegativity difference between carbon and bromine, makes the carbon atom attached to the bromine electrophilic and susceptible to nucleophilic attack.

The bromine atom exerts an electron-withdrawing inductive effect, which can influence the reactivity of the double bond. This effect destabilizes any adjacent carbocation that might form during electrophilic addition. However, the bromine can also stabilize an allylic radical through resonance.

Addition Reactions

The double bond in this compound is a key site for addition reactions.

Hydrobromination: Formation of Dibromocyclopentane

The reaction of this compound with hydrogen bromide (HBr) results in the formation of dibromocyclopentane. chegg.comstudysoup.comchegg.com The reaction proceeds via an electrophilic addition mechanism. chegg.com

Stereoselectivity of Addition (e.g., anti-addition)

The addition of HBr to this compound exhibits a high degree of stereoselectivity, leading to the formation of the trans-1,2-dibromocyclopentane (B238971) product. chegg.comstudysoup.com This outcome suggests that the reaction proceeds through a mechanism that favors anti-addition. doubtnut.comdoubtnut.comaskfilo.com The formation of a bromonium ion intermediate is proposed to account for this stereochemical observation. reddit.com The incoming bromide ion then attacks the bromonium ion from the side opposite to the initial bromine addition, resulting in the trans product.

Formation of Racemic Mixtures

When starting with an achiral precursor or under conditions that allow for racemization, the hydrobromination of this compound can lead to a racemic mixture of trans-1,2-dibromocyclopentane. chegg.comstudysoup.comchegg.com This indicates that the initial electrophilic attack can occur from either face of the cyclopentene (B43876) ring with equal probability, leading to both enantiomers of the trans product.

Halogenation Across the Double Bond

The addition of halogens, such as bromine (Br₂), across the double bond of this compound is another characteristic reaction. masterorganicchemistry.com This reaction typically occurs in an inert solvent like carbon tetrachloride (CCl₄). doubtnut.comdoubtnut.comaskfilo.comaskfilo.com The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This process results in anti-addition of the two bromine atoms across the double bond. doubtnut.comdoubtnut.comaskfilo.com

When (R)-3-bromocyclopentene reacts with Br₂/CCl₄, two products are formed. One of the products, Y, is not optically active, suggesting it is a meso compound. doubtnut.comdoubtnut.comaskfilo.comaskfilo.com

Substitution Reactions

The bromine atom in this compound is at an allylic position, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. For example, reaction with a nucleophile like hydroxide (B78521) can lead to the formation of cyclopentenol.

The table below summarizes the reactivity of this compound:

| Reaction Type | Reagents | Major Product(s) | Key Mechanistic Features |

|---|---|---|---|

| Hydrobromination | HBr | trans-1,2-Dibromocyclopentane | Electrophilic addition, anti-addition, formation of bromonium ion intermediate, can form racemic mixtures. chegg.comstudysoup.comchegg.comdoubtnut.comaskfilo.comreddit.com |

| Halogenation | Br₂/CCl₄ | 1,2,3-Tribromocyclopentane | Electrophilic addition, anti-addition, formation of bromonium ion intermediate. doubtnut.comdoubtnut.comaskfilo.commasterorganicchemistry.comaskfilo.com |

Solvolysis and Comparative Reaction Rates

Solvolysis is a chemical reaction where the solvent acts as the nucleophile. pearson.com For this compound, this process typically follows an S(_N)1 (unimolecular nucleophilic substitution) mechanism. pearson.com This mechanism involves the formation of a carbocation intermediate as the rate-determining step. pearson.com The stability of this intermediate is a key factor in the reaction rate.

Research has shown that this compound undergoes solvolysis in 80% ethanol (B145695) at a significantly faster rate than its acyclic analogue, 4-bromo-2-pentene—210 times as rapidly at 0°C. cdnsciencepub.com This enhanced reactivity is attributed to the release of ring strain in the transition state leading to the carbocation. However, compared to bromocyclopentane (B41573), 4-bromocyclopentene (B1267290) exhibits lower reactivity in solvolysis reactions. sit.edu.cn This is likely due to the strain energy required to achieve the optimal conformation for anchimeric assistance (neighboring group participation) from the double bond. sit.edu.cn

The solvolysis of allylic p-nitrobenzoate esters provides further insight into the reactivity of these systems. For instance, 2-cyclopentenyl p-nitrobenzoate undergoes solvolysis at a faster rate than 5,5-dimethyl-2-cyclopentenyl p-nitrobenzoate in 80% ethanol. cdnsciencepub.com This difference is likely due to steric hindrance to solvation during the ionization of the dimethyl-substituted compound. cdnsciencepub.com

| Compound | Solvent | Relative Rate | Reference |

|---|---|---|---|

| This compound | 80% Ethanol | 210 | cdnsciencepub.com |

| 4-Bromo-2-pentene | 80% Ethanol | 1 | cdnsciencepub.com |

| 4-Bromocyclopentene | - | Less reactive than bromocyclopentane | sit.edu.cn |

Nucleophilic Allylic Substitution (S(_N)2' Pathways)

Nucleophilic allylic substitution reactions of this compound can proceed through different pathways, including the S(_N)2' mechanism. This pathway involves the nucleophile attacking the double bond at the carbon atom adjacent to the one bearing the leaving group, leading to a rearranged product.

The reaction of this compound with organocuprates, such as dimethyl cuprate (B13416276), often proceeds via an anti-S(_N)2' pathway. lookchem.comntu.edu.sg This means the nucleophile attacks the face of the double bond opposite to the leaving group. ntu.edu.sg Experimental and computational studies have supported this mechanism for the alkynylation of allylic bromides catalyzed by nucleophilic cuprate species. ntu.edu.sg This reaction can be performed enantioselectively, affording the major enantiomer in high yield, particularly when metal-assisted racemization of the allylic bromide occurs in a dynamic kinetic fashion. ntu.edu.sg However, it has been noted that 3-bromocyclopentenes can be unstable under these reaction conditions, sometimes resulting in no desired product. ntu.edu.sg

The regioselectivity and stereochemistry of nucleophilic substitutions of allylic systems are influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

In uncatalyzed, bimolecular S(_N)2' reactions, the nucleophile typically adds to the less sterically hindered site of the allylic system. sit.edu.cn The stereochemistry of these reactions is often highly selective. sit.edu.cn For instance, S(_N)2' reactions can proceed with high anti-selectivity. sit.edu.cn

The presence of a double bond in the 3-position of a cyclobutyl system has been shown to influence the stereochemical outcome of reactions. caltech.edu While the solvolysis of anti-7-tosyloxynorbornene occurs with retention of configuration due to anchimeric assistance, 4-bromocyclopentene is less reactive than its saturated counterpart. sit.edu.cn This is attributed to the high strain energy required for the cyclopentene ring to adopt a conformation suitable for anchimeric assistance by the double bond. sit.edu.cn

Elimination Reactions

Base-Catalyzed Elimination for Diene Formation

This compound can undergo elimination reactions in the presence of a base to form cyclopentadiene (B3395910). askfilo.com This reaction typically follows an E2 (bimolecular elimination) mechanism, where a strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of the bromide ion. Strong bases like potassium tert-butoxide or sodium amide are effective for this transformation. askfilo.comchegg.com The formation of the conjugated diene, cyclopentadiene, is a favorable outcome.

Radical Reactions and Their Pathways

This compound can be synthesized via a radical mechanism and can also participate in radical reactions. The synthesis often involves the allylic bromination of cyclopentene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. askfilo.comvaia.comchegg.com This reaction proceeds through a radical chain mechanism where a bromine radical abstracts an allylic hydrogen from cyclopentene, forming a resonance-stabilized allylic radical. vaia.com This radical then reacts with a bromine source to yield this compound. vaia.com

The bromine atom in this compound can influence subsequent radical reactions. The bromine atom is known to destabilize adjacent carbocations but can stabilize allylic radicals. Under certain conditions, such as the presence of UV light or peroxides, this compound itself can participate in radical chain reactions, although the specific pathways are not as extensively documented.

Rearrangement Reactions and Structural Stability

This compound, as an allylic halide, exhibits characteristic reactivity marked by a propensity for rearrangement reactions and a notable degree of structural instability under specific conditions. ntu.edu.sguio.nomdpi.com Its chemical behavior is largely dictated by the interaction between the carbon-bromine bond and the adjacent double bond, which facilitates the formation of stabilized intermediates that lead to rearranged products. lscollege.ac.inwikipedia.org

The primary pathway for rearrangement is the allylic shift, an organic reaction where the double bond in an allyl compound moves to the adjacent carbon atom. lscollege.ac.in This is frequently observed during nucleophilic substitution reactions. lscollege.ac.inwikipedia.org Under conditions that promote an SN1 mechanism, such as in polar protic solvents, the leaving group (bromide ion) departs to form a resonance-stabilized allylic carbocation. lscollege.ac.inpearson.com This intermediate possesses a delocalized positive charge across two carbon atoms, allowing a nucleophile to attack at either position. lscollege.ac.in This process, known as an SN1' substitution, often results in a mixture of products. lscollege.ac.in

Solvolysis is a classic example where the rearrangement of this compound is evident. cdnsciencepub.com Studies have shown that the solvolysis of this compound is significantly faster than that of non-allylic analogues, highlighting the stability of the allylic carbocation intermediate. cdnsciencepub.com For instance, research comparing its reactivity found that this compound undergoes solvolysis in 80% ethanol at 0°C at a rate 210 times faster than 4-bromo-2-pentene. cdnsciencepub.com This enhanced reactivity underscores the electronic stabilization provided by the adjacent π-system during the ionization step. cdnsciencepub.com In related systems, such as the solvolysis of 5,5-dimethyl-2-cyclopentenyl p-nitrobenzoate, the rearranged ethoxy ether is the major product, demonstrating the favorability of the rearranged structure. cdnsciencepub.com

The structural stability of this compound is limited, and the compound is often described as unstable. ntu.edu.sguio.nomdpi.com It can be prepared as a solution but has a tendency to degrade. mdpi.com This instability is a reflection of its kinetic lability rather than thermodynamic instability in its ground state. uwimona.edu.jm The molecule is reactive because the activation energy barrier for reactions like substitution or elimination is relatively low. uwimona.edu.jm The weakness of the allylic C-Br bond, combined with the formation of a stable allylic radical or carbocation, makes it susceptible to various transformations. vaia.com For example, under basic conditions that favor elimination (E2) reactions, this compound readily undergoes dehydrohalogenation to yield cyclopentadiene.

The table below summarizes findings from solvolysis studies, illustrating the relative reactivity and rearrangement tendencies of cyclopentenyl systems.

| Compound | Conditions | Observation | Reference |

|---|---|---|---|

| This compound | 80% Ethanol, 0°C | Undergoes solvolysis 210 times faster than 4-bromo-2-pentene. | cdnsciencepub.com |

| 5,5-dimethyl-2-cyclopentenyl p-nitrobenzoate | 80% Ethanol, 80°C | The main solvolysis product is the rearranged ether, 5-ethoxy-3,3-dimethylcyclopentene. | cdnsciencepub.com |

| 2-Cyclopentenyl p-nitrobenzoate | 80% Ethanol, 80°C | Solvolysis yields 3-ethoxycyclopentene. The rate is significantly faster than its acyclic or substituted analogues. | cdnsciencepub.com |

| 1-Chloro-2-butene | NaOH (aq) | Yields a mixture of 2-buten-1-ol and the rearranged product, 3-buten-2-ol, via an allylic shift. | lscollege.ac.in |

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Key Building Block

3-Bromocyclopentene serves as a fundamental precursor in the synthesis of diverse and complex molecules, particularly carbocyclic nucleosides. uni-hamburg.de These are nucleoside analogues where a cyclopentane (B165970) ring replaces the furanose sugar moiety, often leading to increased metabolic stability. uni-hamburg.de The cyclopentene (B43876) ring of this compound provides the necessary carbocyclic core, while the bromo group acts as a handle for introducing the nucleobase or other functional groups. ffame.org

Its utility extends to the synthesis of natural products and other biologically relevant compounds. The cyclopentane framework is a recurring structural element in many natural products, and this compound offers a convenient entry point for their total synthesis. smolecule.com The ability to functionalize the molecule at both the double bond and the brominated carbon allows for the stereocontrolled introduction of various substituents, a key requirement in the synthesis of complex natural products.

The reactivity of this compound makes it a valuable intermediate for creating more elaborate structures. It can undergo a variety of reactions, including nucleophilic substitutions, additions to the double bond, and eliminations to form cyclopentadiene (B3395910). This versatility allows chemists to strategically modify the molecule to build intricate frameworks. For instance, it is used in palladium-catalyzed allylic alkylation reactions with purines, demonstrating its role in constructing key components of potential therapeutic agents. However, the compound's instability, often requiring it to be prepared fresh or stored in solution, can be a limiting factor in its application. mdpi.com

Formation of Organometallic Intermediates

The bromine atom in this compound facilitates the formation of various organometallic reagents, which are pivotal for creating new carbon-carbon bonds. These intermediates exhibit unique reactivity, enabling transformations that are not possible with the parent bromide.

Treatment of this compound with a strong lithium base, such as tert-butyllithium, can lead to the formation of cyclopentenyllithium. acs.org This allyllithium species is a potent nucleophile and can react with a variety of electrophiles. The formation of this intermediate is a key step in the synthesis of more complex cyclopentane derivatives. acs.org For example, cyclopentenyllithium can be trapped with electrophiles to introduce new substituents onto the cyclopentene ring, providing a pathway to functionalized cyclopentenes. acs.org The reactivity and stability of these lithium intermediates can be influenced by the presence of coordinating solvents or ligands. acs.org

Copper-mediated reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for such transformations. Organocuprates, formed from the reaction of organolithium or Grignard reagents with copper(I) salts, are particularly effective for creating carbon-carbon bonds. thieme-connect.de In the context of this compound, copper-mediated alkynylation allows for the direct introduction of an alkyne group onto the cyclopentene ring. This reaction typically proceeds via an S_N2' pathway, where the cuprate (B13416276) attacks the double bond, leading to the displacement of the bromide and the formation of a new carbon-carbon bond at the γ-position relative to the original bromine atom. ntu.edu.sg

The formation of cuprate intermediates is central to these reactions. thieme-connect.deuni-muenchen.de For instance, lithium dimethylcuprate can react with cyclopentenyl systems to form new C-C bonds with high stereoselectivity. acs.org Guanidine-copper complexes have been utilized to catalyze the enantioselective allylic alkynylation of racemic bromides, although this compound itself was found to be unstable under the specific reaction conditions reported. ntu.edu.sg These copper-alkynide complexes and guanidinium (B1211019) cuprate ion pairs have been identified as key catalytic intermediates in such transformations. ntu.edu.sg

Derivatization Strategies for Functionalization

The synthetic utility of this compound is greatly expanded through various derivatization strategies that allow for the introduction of new functional groups and the control of stereochemistry.

Enantioretentive derivatizations are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceuticals and other biologically active molecules. In the context of this compound derivatives, palladium-catalyzed reactions have been shown to proceed with high enantioretention. ntu.edu.sg For example, enantioselective allylic substitutions can be performed on racemic starting materials through dynamic kinetic processes, where the catalyst facilitates both the racemization of the starting material and the stereoselective formation of the product. ntu.edu.sg This approach allows for the conversion of a racemic mixture into a single enantiomer of the product in high yield. ntu.edu.sg

The table below showcases examples of enantioselective allylic alkynylation of various racemic cyclic allylic bromides, highlighting the potential for high yields and enantioselectivities. Although this compound itself was reported as unstable under these specific conditions, the data for other cyclic systems demonstrates the power of this methodology for creating chiral building blocks. ntu.edu.sg

| Entry | Racemic Allylic Bromide | Alkyne | Product | Yield (%) | ee (%) |

| 1 | Cyclohexenyl bromide | Phenylacetylene | (R)-3-(phenylethynyl)cyclohex-1-ene | 92 | 95 |

| 2 | Cycloheptenyl bromide | Phenylacetylene | (R)-3-(phenylethynyl)cyclohept-1-ene | 85 | 96 |

| 3 | Cyclohexenyl bromide | 1-Hexyne | (R)-3-(hex-1-yn-1-yl)cyclohex-1-ene | 88 | 94 |

| Data sourced from a study on (guanidine)copper complex-catalyzed enantioselective dynamic kinetic allylic alkynylation. ntu.edu.sg |

The bromine atom and the double bond in this compound are handles for a wide array of functional group transformations. vmou.ac.in The bromine can be displaced by various nucleophiles to introduce new functionalities. For example, it can be substituted by nitrogen nucleophiles, such as purines and pyrimidines, to form carbocyclic nucleoside analogues. ffame.orgmdpi.com

The double bond can undergo various addition reactions. For instance, bromination with Br₂ in CCl₄ leads to the formation of dibrominated products. doubtnut.comyoutube.com The stereochemical outcome of these additions can be influenced by the existing stereocenter in chiral this compound. doubtnut.com Furthermore, the double bond can be functionalized through epoxidation, dihydroxylation, or other electrophilic addition reactions, providing access to a wide range of functionalized cyclopentane derivatives. These transformations are essential for building the complex structures of natural products and other target molecules.

Applications in Natural Product Synthesis

This compound serves as a valuable building block in the synthesis of complex natural products, leveraging its inherent reactivity to construct intricate molecular architectures. Its utility spans from being a precursor to biologically significant molecules to enabling stereocontrolled access to complex carbocyclic frameworks.

The structural attributes of this compound make it a suitable starting point for the synthesis of various biologically active compounds. The presence of a reactive bromine atom and a double bond allows for diverse chemical modifications, facilitating the introduction of different functional groups to tailor the molecule for specific biological targets. smolecule.com For instance, derivatives of this compound have been explored in medicinal chemistry for the development of potential drug candidates, including those with anti-cancer properties.

One notable application is in the synthesis of 8-oxoguanine derivatives, which are investigated as inhibitors of DNA glycosylases like OGG1. uio.no Such inhibitors have potential applications in cancer therapy. uio.no The synthesis of these derivatives can involve the N-alkylation of guanine (B1146940) precursors with this compound. uio.noresearchgate.net Although the stability of this compound can be a challenge, leading to lower yields in some reactions, its utility as a precursor remains significant. researchgate.netmdpi.com

The versatility of this compound and similar structures as precursors extends to the synthesis of various other complex molecules. smolecule.com Its structural similarity to substructures found in natural products makes it an effective starting material for their total synthesis. smolecule.com

The cyclopentene ring of this compound provides a scaffold for the stereocontrolled construction of more complex carbocyclic systems. The double bond and the bromine atom offer handles for a variety of stereoselective transformations. For example, palladium-catalyzed reactions can be employed to form new carbon-carbon and carbon-nitrogen bonds with control over the stereochemistry. uio.no

The synthesis of complex carbocyclic and heterocyclic structures is often achieved through multicomponent reactions where derivatives of cyanoacetic acid are reacted with carbonyl compounds, showcasing the versatility of such building blocks in constructing diverse ring systems. researchgate.net Furthermore, organosilane-directed methodologies, such as alkyne-alkene reductive coupling and annulation sequences, can lead to densely functionalized chiral allylsilanes, which can then undergo intramolecular reactions to form various carbocyclic rings. researchgate.net

Palladium-catalyzed cross-coupling reactions of borylated alkenes represent another powerful strategy for the stereoselective synthesis of tetrasubstituted double bonds, a common feature in complex natural products. mdpi.com While not directly starting from this compound, these methods highlight the importance of stereocontrol in the synthesis of complex cyclic systems.

Utilization in Catalytic Transformations

This compound is a versatile substrate in a range of catalytic transformations, enabling the efficient construction of complex molecular structures. Its reactivity is harnessed in palladium-catalyzed, gold-catalyzed, and metathesis reactions.

Palladium-catalyzed allylic alkylation, a cornerstone of modern organic synthesis, has been successfully applied to this compound and its derivatives. This reaction, often referred to as the Tsuji-Trost reaction, allows for the formation of carbon-carbon and carbon-heteroatom bonds. uio.no In the context of synthesizing biologically active molecules, palladium-catalyzed N-allylation of purine (B94841) derivatives with this compound has been explored. uio.nomdpi.com These reactions can, however, be sensitive to the stability of the this compound reagent. researchgate.netmdpi.com

The general mechanism of palladium-catalyzed allylic alkylation involves the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, followed by oxidative addition to form a π-allylpalladium complex. uio.no Nucleophilic attack on this complex then regenerates the Pd(0) catalyst and forms the desired product. uio.no This methodology has been extended to the allylic C-H alkylation of terminal olefins with various nucleophiles, demonstrating the broad scope of palladium catalysis in forming all-carbon quaternary centers. rsc.org

| Catalyst System | Nucleophile | Product Type | Key Features |

| Pd(PPh₃)₄ | Purines | N-alkylated purines | Used in the synthesis of 8-oxoguanine derivatives. uio.nomdpi.com |

| Pd(OAc)₂ / Ligand | 3-Carboxamide oxindoles | 3-Allylated oxindoles | Forms all-carbon quaternary centers. rsc.org |

| Pd(II) salts | Various nucleophiles | 1,4-disubstituted dienes | Oxidative addition to 1,3-dienes. thieme-connect.de |

Gold catalysts have emerged as powerful tools for promoting novel cycloaddition and annulation reactions, often involving non-activated unsaturated systems. beilstein-journals.org While direct examples utilizing this compound are not prevalent in the reviewed literature, the principles of gold-catalyzed annulations are applicable to similar cyclopentene systems. Gold catalysts, typically Au(I) or Au(III) complexes, can activate alkynes, allenes, and alkenes towards nucleophilic attack, initiating a cascade of reactions to form complex polycyclic structures. beilstein-journals.orgbeilstein-journals.org

For instance, gold-catalyzed annulations of diynes and enynes can proceed through various pathways, including [3+3] and [4+3] cycloadditions, to generate functionalized benzenes and other carbocycles. beilstein-journals.orgresearchgate.net Gold-catalyzed reactions of alkynyl thioethers with nitrenoids can lead to the regioselective synthesis of sulfenylated pyrroles and indoles via a (3+2) annulation. nih.gov These examples underscore the potential for developing gold-catalyzed transformations involving functionalized cyclopentenes like this compound to access novel molecular scaffolds.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique for cyclic olefins, driven by the release of ring strain. nih.gov While cyclopentene itself has a relatively low ring strain, making its polymerization challenging, the development of highly active ruthenium catalysts has enabled the ROMP of cyclopentene and its functionalized derivatives. nih.govkaist.ac.kr

Functionalized polypentenamers, produced through the ROMP of substituted cyclopentenes, are of significant industrial interest due to their unique thermal and mechanical properties. nih.govkaist.ac.kr Ester-functionalized cyclopentenes, for example, have been successfully polymerized using ruthenium-based catalysts to yield polyolefins with regularly distributed functional groups. rsc.org The properties of the resulting polymers can be tuned by copolymerizing the functionalized cyclopentene with other cyclic olefins like norbornene or cyclooctadiene. rsc.org

The success of ROMP for cyclopentene derivatives is highly dependent on the catalyst's activity, especially at low temperatures, which thermodynamically favors polymerization. nih.govkaist.ac.krresearchgate.net The development of ultrarapidly initiating ruthenium catalysts has expanded the scope of ROMP to include low-strained cyclopentene derivatives that were previously inaccessible. nih.govkaist.ac.kr

| Monomer | Catalyst Type | Polymer Type | Significance |

| Cyclopentene | Ruthenium-based | Polypentenamer | Challenging due to low ring strain. nih.govkaist.ac.kr |

| Ester-functionalized cyclopentenes | Ruthenium-based | Functionalized polyolefins | Creates polymers with tunable properties. rsc.org |

| Hydroxyl- or siloxy-functionalized cyclopentenes | Ruthenium-based | Functionalized polypentenamers | Leads to materials with distinct mechanical and thermal properties. nih.govkaist.ac.kr |

Precursor for Cyclopentane Derivatives and Heterocycles

This compound serves as a versatile and reactive precursor in organic synthesis for the construction of a variety of substituted cyclopentane rings and more complex heterocyclic systems. Its utility stems from the presence of two key reactive sites: the allylic carbon-bromine bond, which is susceptible to nucleophilic substitution, and the carbon-carbon double bond, which can participate in various addition and cyclization reactions. This dual reactivity allows for sequential functionalization, making it a valuable building block for intricate molecular architectures, including biologically significant molecules like carbocyclic nucleosides.

Synthesis of Cyclopentane Derivatives

The primary route for generating cyclopentane derivatives from this compound involves the substitution of the bromide anion, which is a good leaving group. This allows for the introduction of a wide range of functionalities through reactions with various nucleophiles.

One of the most significant applications of this compound is in the synthesis of carbocyclic nucleosides . uni-hamburg.denih.gov In these molecules, a cyclopentane or cyclopentene ring replaces the furanose sugar moiety found in natural nucleosides. uni-hamburg.de This structural modification enhances the chemical stability of the molecule, particularly against cleavage by phosphorylases, while often retaining or enhancing biological activity. uni-hamburg.denih.gov These analogues have been a major focus in the development of antiviral and anticancer therapeutic agents. nih.gov

The general strategy involves the coupling of the cyclopentene scaffold with a heterocyclic base (nucleobase). Palladium-catalyzed allylic alkylation represents a key method for this transformation. Research into the N-alkylation of guanine precursors, such as 2-amino-6-chloropurine, with this compound has been explored. In one study, the palladium-catalyzed reaction yielded the desired N-9 substituted product, although the inherent instability of the this compound reagent contributed to a low yield. mdpi.com Despite the yield, the reaction demonstrated a notable regioselectivity, favoring alkylation at the N-9 position over the N-7 position with a 4:1 ratio. mdpi.comresearchgate.net

Beyond nitrogen nucleophiles, this compound also reacts with carbon and oxygen nucleophiles. For instance, it readily undergoes substitution with organocuprates like dimethyl cuprate to form C-C bonds, leading to alkylated cyclopentene derivatives. Simple hydrolysis with hydroxide (B78521) ions can also be used to produce 2-cyclopentenol.

The following table summarizes representative reactions for the synthesis of cyclopentane derivatives starting from this compound.

| Product Type | Nucleophile/Reagent | Catalyst/Conditions | Product(s) | Yield | Ref |

| N-Substituted Purine | 2-Amino-6-chloropurine | Pd(0) catalyst, Base | 9-(Cyclopent-2-en-1-yl)-2-amino-6-chloropurine & N-7 isomer | Low (4:1 N-9/N-7 selectivity) | mdpi.comresearchgate.net |

| C-Substituted Cyclopentene | Dimethyl cuprate | - | 3-Methylcyclopentene | - | |

| Cyclopentenol | Hydroxide ion (e.g., NaOH) | Aqueous conditions | 2-Cyclopentenol | - |

Table 1: Synthesis of Cyclopentane Derivatives from this compound.

Synthesis of Heterocycles

The reactivity of this compound is also harnessed for the synthesis of various heterocyclic compounds. organic-chemistry.org A common strategy involves an initial nucleophilic substitution to introduce a functional group that can subsequently participate in a cyclization reaction.

A prime example is the reaction of this compound with sodium azide (B81097) (NaN₃). commonorganicchemistry.com This S\N2 reaction displaces the bromide to form 3-azidocyclopentene. commonorganicchemistry.commasterorganicchemistry.com Organic azides are exceptionally useful intermediates in heterocyclic chemistry. The azide group itself can be considered a masked primary amine, as it can be cleanly reduced, for example, by hydrogenolysis or a Staudinger reaction. masterorganicchemistry.com

More importantly, the azide functionality can participate directly in cycloaddition reactions. The most prominent of these is the azide-alkyne cycloaddition, often referred to as "click chemistry," which forms stable 1,2,3-triazole rings. masterorganicchemistry.com This makes 3-azidocyclopentene a valuable precursor for creating cyclopentene-fused triazole systems. Furthermore, derivatives of this compound can undergo intramolecular cyclizations. For instance, allylic azides derived from similar systems have been shown to undergo intramolecular Friedel-Crafts-type reactions to construct fused nitrogen-containing ring systems like tetralins and chromanes. mdpi.com

| Intermediate | Reagent | Solvent/Conditions | Product | Application | Ref |

| Allyl Azide | Sodium Azide (NaN₃) | DMF, Room Temp | 3-Azidocyclopentene | Precursor for amines, triazoles, and other N-heterocycles | commonorganicchemistry.commasterorganicchemistry.com |

Table 2: Formation of a Heterocycle Precursor from this compound.

Theoretical and Computational Studies

Investigations of Reaction Mechanisms and Transition States

Understanding the step-by-step process of a chemical reaction, including the high-energy transition states, is fundamental to predicting its outcome. Computational methods are invaluable for elucidating these complex pathways for 3-bromocyclopentene. The molecule's structure, featuring both a double bond and a labile bromine atom, allows for a variety of reaction types, including substitution, elimination, and addition. The reaction mechanism can involve the formation of reactive intermediates such as carbocations or radicals, depending on the specific conditions.

For instance, the light-catalyzed reaction of cyclopentene (B43876) with a low concentration of bromine exclusively yields this compound, indicating a preference for substitution via a radical mechanism. lasalle.edu In contrast, under different conditions, addition reactions across the double bond can occur. The reaction of (R)-3-bromocyclopentene with Br_(2)/C Cl_(4) can form two products, one of which is not optically active. youtube.comdoubtnut.com This suggests the formation of a meso compound through syn-addition, where a plane of symmetry is introduced. youtube.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govetprogram.org It has become a popular tool for calculating a wide range of molecular properties, including bond lengths, bond angles, and reaction barrier heights. nih.gov DFT calculations can be employed to model transition states and predict regioselectivity in reactions involving this compound. For example, DFT can be used to model the electrophilicity and steric effects that influence the transition-state geometry in various reactions.

Different functionals and basis sets can be used in DFT calculations to achieve varying levels of accuracy and computational cost. nih.gov For instance, hybrid-meta-GGA functionals are often among the most accurate for a variety of properties. nih.gov Kinetic studies can be paired with DFT calculations to validate the computational methods. For example, the activation free energy of a reaction can be calculated using a functional like B3LYP-D3 and compared with experimental data to confirm the reliability of the computational approach. pku.edu.cn

Table 1: Examples of DFT Functionals and Basis Sets Used in Molecular Property Calculations

| Functional Class | Example Functional | Basis Set Examples |

| Hybrid-GGA | B3LYP etprogram.org | 6-31G*, cc-pVDZ nih.govetprogram.org |

| Meta-GGA | M06-2X | 6-311+G(d,p) pku.edu.cn |

| Hybrid-Meta-GGA | M08-SO | aug-cc-pVTZ nih.gov |

This table provides examples of functional classes and specific functionals and basis sets commonly used in DFT calculations for organic molecules.

A potential energy surface (PES) is a mathematical or graphical representation of the potential energy of a system, typically of atoms in a molecule, as a function of their spatial coordinates. mdpi.com By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the pathways connecting them. libretexts.org This provides a comprehensive picture of the possible transformations a molecule like this compound can undergo.

The generation of a global PES can be achieved through high-level ab initio methods, providing a detailed landscape of the reaction. researchgate.net For complex reactions, the PES can reveal multiple intermediates and transition states, elucidating the step-by-step mechanism. The rate-determining step of a reaction corresponds to the highest activation energy barrier on the PES. libretexts.org

Simulation of Molecular Interactions and Reaction Pathways

Computational simulations allow for the dynamic visualization of molecular interactions and the exploration of various reaction pathways. These simulations can model the behavior of this compound in different solvent environments and its interaction with other reagents. For example, simulations can show how solvent polarity might favor an S(_N)2 pathway (in polar aprotic solvents) or an S(_N)1 pathway (in protic solvents) for nucleophilic substitution at the bromine-bearing carbon.

Simulations can also be used to explore complex reaction networks, such as those involving competing 1,2- and 1,4-addition to conjugated diene systems, which can be formed from this compound via elimination. masterorganicchemistry.com These simulations can help to understand how factors like temperature control whether a reaction is under kinetic or thermodynamic control. masterorganicchemistry.com

Prediction of Reactivity and Selectivity

A key goal of theoretical and computational chemistry is to predict how a molecule will react and which products will be formed preferentially. For this compound, this includes predicting the outcome of various transformations.

The stereoelectronic environment of this compound, with the bromine atom at the allylic position, significantly influences its reactivity. This positioning creates steric hindrance and electronic effects that can favor either elimination (E2) or substitution (S(_N)2) reactions depending on the conditions. For example, treatment with a strong, bulky base would likely favor elimination to form cyclopentadiene (B3395910).

Computational models can predict the regioselectivity and stereospecificity of reactions. For instance, in a gold(I)-catalyzed C(sp³)–H activation of 1-bromoalkynes, theoretical studies can help to understand how the catalyst facilitates a regiospecific and stereospecific cycloisomerization to form bromocyclopentene derivatives. researchgate.net These predictions are crucial for designing synthetic routes to complex molecules where this compound serves as an intermediate. mdpi.com

Table 2: Predicted Reactivity of this compound under Various Conditions

| Reagent/Condition | Predicted Major Reaction Type | Predicted Product(s) |

| KOH/EtOH | E2 Elimination | Cyclopentadiene |

| AgNO_3/aqueous acetone | S(_N)1 Substitution | Cyclopentanol |

| Br_2/CCl_4 | Electrophilic Addition | 1,2,3-Tribromocyclopentane isomers youtube.com |

| Mg/THF then benzyl (B1604629) bromide | Grignard formation followed by substitution | 3-Benzylcyclopentene routledge.com |

This table summarizes the predicted outcomes of several reactions involving this compound based on established chemical principles and computational insights.

Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 3-bromocyclopentene by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy : In ¹H NMR spectra of this compound, the alkene protons typically appear in the downfield region, generally between δ 5.6 and 6.2 ppm. The protons on the cyclopentene (B43876) ring that are not adjacent to the double bond or the bromine atom resonate in the upfield region, usually between δ 2.0 and 2.5 ppm. The specific chemical shifts and coupling patterns provide valuable information about the connectivity of the protons within the molecule.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum offers complementary information. The sp² hybridized carbons of the double bond are typically observed in the range of δ 120–130 ppm. The carbon atom bonded to the bromine atom is also distinctly shifted and can be found in the range of δ 35–45 ppm.

| NMR Data for this compound | |

| Nucleus | Chemical Shift (ppm) |

| ¹H (alkene) | 5.6 - 6.2 |

| ¹H (cyclopentene ring) | 2.0 - 2.5 |

| ¹³C (sp² carbons) | 120 - 130 |

| ¹³C (brominated carbon) | 35 - 45 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity.

Electron Ionization (EI) GC-MS : When coupled with Gas Chromatography, Electron Ionization Mass Spectrometry (GC-MS) at 70 eV reveals a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 146 and 148, corresponding to the two common isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The fragmentation pattern is also characteristic of the molecule's structure.

Cold-Spray Ionization Mass Spectrometry (CSI-MS) and MALDI-ToF MS : While specific data for this compound using these techniques is not prevalent in the provided search results, CSI-MS and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) MS are advanced methods used for the characterization of various organic molecules, including polymers derived from cyclopentene. lookchem.com These techniques are particularly useful for analyzing larger molecules and can provide information on molecular weight distributions in polymeric systems. lookchem.com

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or from its enantiomers.

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental technique for evaluating the purity of volatile compounds like this compound. core.ac.ukdrawellanalytical.com By passing the sample through a capillary column, components are separated based on their boiling points and interactions with the stationary phase. innovatechlabs.com The resulting chromatogram displays peaks corresponding to each component, and the area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. shimadzu.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is primarily used for the analysis of polymers. eag.comphenomenex.com While not typically used for a small molecule like this compound itself, it is a crucial technique for characterizing polymers synthesized from cyclopentene derivatives. researchgate.netgoogle.com GPC separates molecules based on their size in solution, allowing for the determination of molecular weight distribution (Mw/Mn) of cyclopentene-based polymers. eag.comgoogle.com

Elemental Analysis and Spectroscopic Quantification Methods (e.g., ICP-OES)

Elemental analysis and spectroscopic quantification methods are essential for verifying the elemental composition of a compound and determining its concentration in various samples. For an organobromine compound like this compound, techniques capable of specifically detecting and quantifying bromine are of particular importance.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for elemental analysis. mdpi.com In this technique, a sample is introduced into a high-temperature plasma (typically argon), which atomizes the sample and ionizes the constituent atoms. speciation.net These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific elements, such as bromine (isotopes ⁷⁹Br and ⁸¹Br). mdpi.com ICP-MS can be used to determine the total bromine content in a sample containing this compound. mdpi.com

For the specific quantification of the intact this compound molecule, hyphenated techniques are employed. Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) is particularly well-suited for volatile compounds like this compound. speciation.netpublish.csiro.au In this setup, a gas chromatograph (GC) first separates the components of a mixture. The separated components then flow directly into the ICP-MS, which serves as an element-specific detector. speciation.net This allows for the quantification of individual bromine-containing compounds as they elute from the GC column.

A key advantage of using ICP-MS as a detector is the potential for "compound-independent calibration" (CIC). speciation.net Because the plasma destroys the molecular structure and the response is based solely on the element, it is possible to quantify one organobromine compound (like this compound) using a different, readily available organobromine compound as a calibrant. speciation.net However, factors such as the analyte's boiling point and potential matrix effects must be carefully considered and optimized for accurate quantification. speciation.net

Another advanced application is compound-specific isotope analysis (CSIA) using GC-mcICP-MS (multi-collector ICP-MS), which can determine the stable bromine isotopic composition (δ⁸¹Br) of individual organobromine compounds. publish.csiro.au This can be useful in distinguishing between natural and industrially synthesized sources of organobromine substances. publish.csiro.au

Table 2: Overview of Quantification Methods for Organobromine Compounds

| Method | Principle | Application for this compound |

| ICP-MS | Sample atomization and ionization in plasma, followed by mass spectrometric detection of elemental ions. mdpi.comspeciation.net | Determination of total bromine content in a sample. |

| GC-ICP-MS | Separation of volatile compounds by GC, followed by element-specific detection using ICP-MS. speciation.netpublish.csiro.au | Quantification of this compound specifically, separating it from other components in a mixture. |

| GC-AED | Gas chromatographic separation followed by detection using an Atomic Emission Detector, which measures atomic emission lines. mdpi.comresearchgate.net | Alternative element-specific detection method for quantifying organohalogen compounds. |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Processes for 3-Bromocyclopentene Functionalization

The functionalization of this compound is a cornerstone of its utility. The development of innovative catalytic systems is a primary focus for expanding its synthetic applications.

Recent explorations into gold(I) catalysis have shown promise in the C(sp³)–H activation of 1-bromoalkynes, leading to the formation of bromocyclopentene derivatives. researchgate.netresearchgate.net This method proceeds with high regioselectivity and stereospecificity, offering a powerful tool for creating diverse molecular scaffolds for medicinal chemistry. researchgate.netresearchgate.net Future work will likely focus on expanding the scope of these gold-catalyzed reactions to include a wider range of substrates and coupling partners.

Transition metal catalysis, particularly with rhodium(III) complexes, has emerged as a potent strategy for C-H bond functionalization. nih.gov While much of the focus has been on arene substrates, the principles could be adapted for the selective functionalization of the C-H bonds in this compound and its derivatives. Research into tuning the electronic and steric properties of cyclopentadienyl (B1206354) ligands in these catalysts could lead to enhanced reactivity and selectivity. nih.gov Furthermore, the combination of transition-metal catalysis with visible-light photocatalysis presents a synergistic approach for novel transformations, such as the dual Ni/photoredox catalytic system, which has been successful in other contexts. beilstein-journals.org

Advanced Stereoselective Transformations

The stereochemistry of molecules derived from this compound is often crucial for their biological activity or material properties. Therefore, the development of advanced stereoselective transformations is a significant area of future research.

Enantioselective synthesis is a key objective. For instance, methods for the enantioselective functionalization of C-H bonds are being actively pursued. rsc.org The use of chiral catalysts, such as chiral Cp#Co(III) catalysts or hybrid systems combining achiral catalysts with chiral acids, could enable the synthesis of specific enantiomers of this compound derivatives. rsc.org Another promising avenue is the use of cooperative catalysis, where two different Lewis acids, one of which is chiral, work in concert to promote highly enantioselective reactions. nih.gov

The Diels-Alder reaction, a powerful tool for forming cyclic compounds, offers another platform for stereocontrol. The facial selectivity of cyclopentadiene (B3395910) cycloadditions can be influenced by substituents, and this principle can be extended to this compound to control the stereochemistry of the resulting products. nih.gov Future research will likely explore the use of chiral dienophiles or catalysts to achieve high levels of asymmetric induction in Diels-Alder reactions involving this compound.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. mdpi.comacs.org Applying these principles to the synthesis and derivatization of this compound is a critical future direction.

One key aspect is the development of more environmentally benign synthetic routes to this compound itself. The traditional synthesis often involves N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), a solvent with significant environmental and health concerns. Research into alternative, greener solvents and brominating agents is essential.

Furthermore, minimizing waste and improving atom economy in the derivatization of this compound is a major goal. acs.org This can be achieved through the design of catalytic reactions that proceed with high efficiency and selectivity, reducing the need for protecting groups and purification steps. sigmaaldrich.com The use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, is another promising green approach. whiterose.ac.uk Life cycle assessment (LCA) can be employed to quantify the environmental impact of different synthetic routes and guide the development of more sustainable processes. whiterose.ac.uk

Expansion of Applications in Chemical Synthesis and Materials Science

The unique reactivity of this compound makes it a valuable building block for a wide range of molecules and materials. Future research will focus on expanding its applications in both chemical synthesis and materials science.

In chemical synthesis, this compound serves as a precursor for biologically active molecules and drug candidates. For example, it has been used in the synthesis of 8-oxoguanine derivatives, which are inhibitors of DNA glycosylases. uio.no The limited stability of this compound, however, can present challenges in these syntheses. uio.nomdpi.com Future work will likely involve developing stabilized formulations or in situ generation methods to improve its handling and reactivity in complex syntheses.

In materials science, this compound and its derivatives have potential applications in the development of novel polymers and materials with tailored properties. The ability to functionalize the cyclopentene (B43876) ring allows for the introduction of various chemical groups, which can influence the thermal, optical, and mechanical properties of the resulting polymers. Research into the polymerization of functionalized cyclopentene monomers derived from this compound could lead to the creation of high-performance materials for a variety of applications.

Q & A

Q. What are the established synthetic routes for 3-Bromocyclopentene, and how do reaction conditions influence yield?

- Methodological Answer : this compound is commonly synthesized via halogenation of cyclopentene derivatives. A Grignard reagent approach using cyclopentene and brominating agents (e.g., NBS or HBr) under controlled temperatures (0–25°C) in THF or ether solvents is widely reported. Yields depend on stoichiometric ratios, solvent polarity, and reaction time. For example, using excess bromine may lead to di-substitution, reducing purity . Characterization via -NMR (δ 5.6–6.2 ppm for alkene protons) and GC-MS (m/z 135 [M - Br]) confirms product identity .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies alkene protons (δ 5.6–6.2 ppm) and cyclopentene ring protons (δ 2.0–2.5 ppm). -NMR distinguishes sp carbons (δ 120–130 ppm) and brominated carbons (δ 35–45 ppm).

- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns, with a molecular ion peak at m/z 135 and characteristic Br isotope patterns.

- IR Spectroscopy : C-Br stretches appear at 500–600 cm, while C=C stretches are near 1650 cm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite).

- Storage : In amber glass bottles under nitrogen at 4°C to prevent degradation .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in elimination vs. substitution reactions?

- Methodological Answer : The bromine atom’s position on the cyclopentene ring creates steric hindrance, favoring elimination (E2) over substitution (S2) in basic conditions. For example, treatment with KOH/EtOH produces cyclopentadiene via dehydrohalogenation, while AgNO in aqueous acetone promotes substitution to form cyclopentanol. DFT calculations can model transition states to predict regioselectivity .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst choice, or trace moisture. For instance, Grignard reactions may yield unintended byproducts if THF contains water. Systematic replication studies with controlled variables (e.g., anhydrous solvents, inert atmospheres) and kinetic profiling (e.g., -NMR time-course analysis) clarify mechanisms. Meta-analyses of literature data using statistical tools (e.g., ANOVA) identify outliers .

Q. What computational tools predict synthetic pathways for this compound derivatives?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze retrosynthetic pathways by cross-referencing reaction databases. For example, this compound’s electrophilic bromine enables Suzuki couplings with aryl boronic acids. Machine learning models (e.g., Template_relevance Bkms_metabolic) prioritize routes based on feasibility scores (>0.8) and precursor availability .

Q. What pharmacological applications exist for this compound derivatives, and how are their bioactivities validated?

- Methodological Answer : this compound is a precursor in synthesizing Cyclopentobarbital (a sedative). In vitro assays (e.g., receptor binding studies with -GABA analogs) and in vivo models (e.g., murine sleep induction) validate activity. Metabolic stability is assessed via liver microsome incubations with LC-MS quantification .

Q. How do stereochemical variations in this compound derivatives affect their physicochemical properties?

- Methodological Answer : Cis/trans isomerism alters dipole moments and solubility. For example, cis-3-bromocyclopentene has a higher dipole (2.1 D) than trans (1.3 D), impacting chromatographic retention times (HPLC: C18 column, acetonitrile/water). Molecular dynamics simulations (e.g., AMBER) correlate stereochemistry with partition coefficients (logP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.